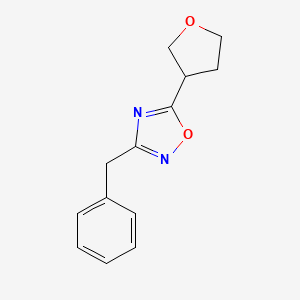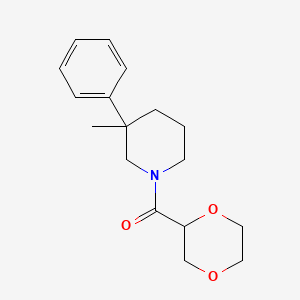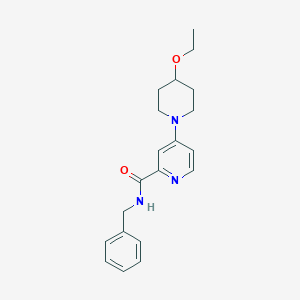![molecular formula C12H15N3O2 B7596320 N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide, also known as EPAC or PDE4DIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EPAC belongs to a class of compounds known as cyclic nucleotide phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways.
Mecanismo De Acción
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide exerts its effects through the regulation of cyclic nucleotide signaling pathways. Specifically, this compound acts as a cAMP-binding protein that activates the downstream signaling pathways involved in cell growth, differentiation, and apoptosis. This compound also plays a role in the regulation of ion channels and the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of intracellular calcium levels, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have a protective effect on cardiac function, making it a potential therapeutic target for the treatment of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide has several advantages as a research tool, including its ability to selectively target specific signaling pathways and its relatively low toxicity. However, there are also limitations to its use, including its instability in aqueous solutions and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several potential future directions for research on N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the development of more stable and bioavailable analogs of this compound for use in therapeutic applications. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and its potential use in the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylfuran-3-amine to produce the desired product, this compound.
Aplicaciones Científicas De Investigación
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases. One of the key areas of research has been in the treatment of cancer, where this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-9-6-10(15-14-9)7-13-12(16)11-4-5-17-8(11)2/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHDDMDQSMJMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-Phenyl-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7596273.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B7596289.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)



![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
![N-[2-(2-methylphenyl)pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7596332.png)